molecular formula C22H15FN4O4 B2931648 2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904267-47-6

2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2931648
CAS No.: 904267-47-6
M. Wt: 418.384
InChI Key: LKVSZUAYKRMTOM-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide features an indolizine core substituted at three critical positions:

  • Position 1: An N-(4-fluorophenyl) carboxamide group.
  • Position 2: An amino (-NH₂) group.
  • Position 3: A 4-nitrobenzoyl moiety.

This structure combines electron-withdrawing (nitro, fluorophenyl) and electron-donating (amino) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSZUAYKRMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C16H14FN3O3
  • Molecular Weight : 313.30 g/mol

The presence of fluorine and nitro groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymes : Many indolizine derivatives act as inhibitors for specific enzymes such as histone deacetylases (HDACs) and farnesyltransferase, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Antitumor Activity

A significant area of research focuses on the antitumor properties of indolizine derivatives. For instance, studies have shown that related compounds can effectively inhibit tumor growth in various cancer cell lines.

Table 1: Antitumor Activity of Indolizine Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG2TBDApoptosis induction
Related Compound AA5498.99Farnesyltransferase inhibition
Related Compound BMCF76.92Cell cycle arrest

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on HDAC Inhibition :
    A study highlighted the importance of fluorinated compounds in enhancing HDAC inhibition. The introduction of fluorine increased selectivity and potency against HDAC3, suggesting that similar modifications could enhance the activity of this compound .
  • In Vivo Efficacy :
    An investigation into the in vivo efficacy of a structurally similar compound demonstrated significant tumor growth inhibition in xenograft models, reinforcing the potential therapeutic application of indolizines in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
  • Key Differences :
    • Position 3 : 4-Fluorobenzoyl replaces 4-nitrobenzoyl.
    • N-Substituent : 4-Methoxyphenyl instead of 4-fluorophenyl.
  • Fluorine at position 3 (vs. nitro) reduces electron-withdrawing effects, which may alter reactivity or binding affinity .
  • Molecular Formula : C₂₃H₁₈FN₃O₃
  • Molecular Weight : 403.413
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • Position 3 : 4-Methoxybenzoyl replaces 4-nitrobenzoyl.
    • N-Substituent : 2-Chlorophenyl instead of 4-fluorophenyl.
  • Impact: Chlorine (electron-withdrawing) at the ortho position introduces steric hindrance, possibly reducing conformational flexibility.
  • Molecular Formula : C₂₃H₁₇ClN₄O₄
  • Molecular Weight : 472.86
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • N-Substituent : 5-Chloro-2-methylphenyl replaces 4-fluorophenyl.
  • Impact :
    • Methyl and chloro groups add steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
    • The nitro group at position 3 remains, preserving strong electron-withdrawing effects .
  • Molecular Formula : C₂₃H₁₇ClN₄O₄
  • Molecular Weight : 448.86

Positional Isomerism of Nitro and Halogen Groups

2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • Position 3 : 3-Nitrobenzoyl (meta-nitro) replaces 4-nitrobenzoyl (para-nitro).
    • N-Substituent : 4-Ethylphenyl instead of 4-fluorophenyl.
  • The ethyl group increases hydrophobicity, favoring lipid bilayer interactions .
  • Molecular Formula : C₂₄H₂₀N₄O₄
  • Molecular Weight : 428.44
2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • N-Substituent : 3-Methylphenyl replaces 4-fluorophenyl.
  • Impact :
    • Methyl at the meta position introduces steric effects without significant electronic modulation, possibly affecting binding pocket compatibility .
  • Molecular Formula : C₂₃H₁₈N₄O₄
  • Molecular Weight : 430.41

Data Table: Comparative Analysis of Key Analogs

Compound Name N-Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Fluorophenyl 4-Nitrobenzoyl C₂₃H₁₆FN₃O₄* ~433.39 Strong EW nitro, moderate hydrophobicity
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-Methoxyphenyl 4-Fluorobenzoyl C₂₃H₁₈FN₃O₃ 403.41 Increased polarity, reduced EW effects
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 2-Chlorophenyl 4-Methoxybenzoyl C₂₃H₁₇ClN₄O₄ 472.86 Steric hindrance, moderate EW
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 4-Ethylphenyl 3-Nitrobenzoyl C₂₄H₂₀N₄O₄ 428.44 Meta-nitro, enhanced hydrophobicity

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